An In-depth Technical Guide to 4-Aminoisobenzofuran-1,3-dione (CAS: 17395-99-2)
An In-depth Technical Guide to 4-Aminoisobenzofuran-1,3-dione (CAS: 17395-99-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoisobenzofuran-1,3-dione, also known as 3-aminophthalic anhydride, is a valuable chemical intermediate with the CAS number 17395-99-2. This compound serves as a critical building block in the synthesis of a wide array of complex heterocyclic systems, making it of significant interest to researchers in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive anhydride group and a nucleophilic amino group, allows for diverse chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Aminoisobenzofuran-1,3-dione is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17395-99-2 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| IUPAC Name | 4-amino-2-benzofuran-1,3-dione | [1] |
| Synonyms | 3-Aminophthalic anhydride | |
| Appearance | Solid | |
| Boiling Point | 384.8 °C at 760 mmHg | |
| Density | 1.555 g/cm³ | |
| Storage | 2-8°C, protect from light, inert atmosphere |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Aminoisobenzofuran-1,3-dione.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Aminoisobenzofuran-1,3-dione in DMSO-d₆ exhibits characteristic signals for the aromatic and amino protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | m | Aromatic protons |
| ~7.1 | m | Aromatic protons |
| ~3.9 | s | NH₂ protons |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show signals corresponding to the carbonyl carbons of the anhydride and the aromatic carbons. The carbonyl carbons typically appear in the downfield region of the spectrum (160-170 ppm). The aromatic carbons will resonate in the 110-150 ppm range.
IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the key functional groups within the molecule. The IR spectrum of 4-Aminoisobenzofuran-1,3-dione is expected to display characteristic absorption bands for the amine and anhydride functionalities.
| Wavenumber (cm⁻¹) | Functional Group |
| 3483, 3370 | N-H stretching (amine) |
| 1796, 1751 | C=O stretching (anhydride) |
| 1636 | N-H bending (amine) |
| 1261 | C-O stretching (anhydride) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The theoretical exact mass for C₈H₅NO₃ is 163.0269.
Synthesis
The primary and most established method for the synthesis of 4-Aminoisobenzofuran-1,3-dione is the catalytic hydrogenation of 4-nitrophthalic anhydride.[1] This process involves the selective reduction of the nitro group to an amine while preserving the anhydride functionality.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophthalic Anhydride
This protocol is adapted from established procedures for the catalytic hydrogenation of nitroaromatic compounds.
Materials:
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4-Nitrophthalic anhydride
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Palladium on carbon (5% or 10% Pd/C)
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Solvent (e.g., Ethyl acetate, Methanol, or Acetic Acid)
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Hydrogen gas (H₂)
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Inert gas (e.g., Nitrogen or Argon)
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Filter aid (e.g., Celite®)
Equipment:
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Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
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Reaction flask
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Magnetic stirrer
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Filtration apparatus
Procedure:
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Reaction Setup: In a suitable reaction flask, a slurry of 4-nitrophthalic anhydride and a catalytic amount of Pd/C (typically 1-5 mol%) in the chosen solvent is prepared.
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Inerting: The reaction vessel is purged with an inert gas to remove any oxygen.
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Hydrogenation: The atmosphere is then replaced with hydrogen gas (at a suitable pressure, e.g., balloon pressure or higher in a dedicated apparatus).
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Reaction: The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is purged again with an inert gas to remove excess hydrogen.
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Filtration: The catalyst is carefully removed by filtration through a pad of filter aid. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably kept wet with the solvent during filtration.
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Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 4-Aminoisobenzofuran-1,3-dione.
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Purification: The product can be further purified by recrystallization from an appropriate solvent if necessary.
Applications in Research and Drug Development
4-Aminoisobenzofuran-1,3-dione is a versatile precursor for the construction of a variety of nitrogen- and oxygen-containing fused and spiro-heterocyclic systems.[1] These complex molecular architectures are of significant interest in the search for new therapeutic agents due to their presence in numerous biologically active compounds.[1]
While there is limited publicly available information on the direct biological activity of 4-Aminoisobenzofuran-1,3-dione itself, its derivatives have been investigated for a range of potential therapeutic applications, including as:
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Precursors to Bioactive Molecules: The compound serves as a key starting material for the synthesis of molecules with potential neuroprotective, antibacterial, and anticancer properties.[1]
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Impurity in Drug Synthesis: It can emerge as an impurity in the synthesis of certain drugs, such as apremilast.[1]
The amino group provides a convenient site for further chemical modification, allowing for the fine-tuning of electronic and steric properties to achieve desired biological activities in the final compounds.
Chemical Reactivity and Derivatization
The presence of both an anhydride and an amino group makes 4-Aminoisobenzofuran-1,3-dione a versatile reagent for various chemical transformations.
Reactions at the Amino Group
The amino group can readily undergo acylation reactions to form amides. This can be used to introduce a variety of substituents or to protect the amino group during multi-step syntheses.[1]
Reactions at the Anhydride Group
The anhydride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of phthalic acid derivatives, such as phthalamic acids and phthalimides. This reactivity is central to its use in the construction of complex heterocyclic systems.
